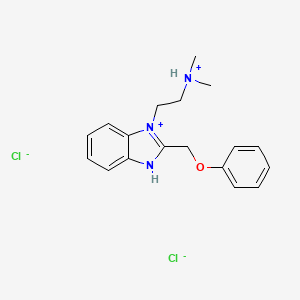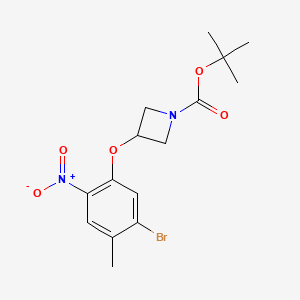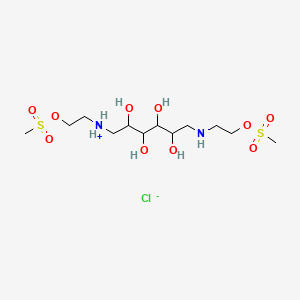
Einecs 244-519-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 244-519-2, also known as DTPMP (Diethylenetriaminepenta(methylenephosphonic acid)), is a versatile phosphonic acid widely used in various industrial applications. It is known for its excellent chelating properties and ability to inhibit mineral deposits, making it a valuable compound in water treatment, detergents, and other industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DTPMP is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Diethylenetriamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{DTPMP} ]
Industrial Production Methods
In industrial settings, DTPMP is produced in large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a solid or aqueous solution, depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions
DTPMP undergoes various chemical reactions, including:
Chelation: DTPMP forms stable complexes with metal ions, preventing their precipitation and deposition.
Oxidation: Under certain conditions, DTPMP can be oxidized to form phosphonic acid derivatives.
Hydrolysis: DTPMP can hydrolyze in the presence of water, leading to the formation of phosphonic acid and amine derivatives.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with DTPMP.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize DTPMP.
Hydrolysis: Water and acidic or basic conditions can facilitate the hydrolysis of DTPMP.
Major Products Formed
Chelation: Metal-DTPMP complexes
Oxidation: Phosphonic acid derivatives
Hydrolysis: Phosphonic acid and amine derivatives
Wissenschaftliche Forschungsanwendungen
DTPMP has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference in various reactions.
Biology: Employed in biological studies to inhibit metal ion-induced aggregation of proteins and enzymes.
Medicine: Investigated for its potential use in medical treatments to prevent calcification in tissues and organs.
Industry: Widely used in water treatment, detergents, and cleaning agents to prevent scale formation and enhance cleaning efficiency.
Wirkmechanismus
DTPMP exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes. This prevents the metal ions from participating in unwanted reactions, such as precipitation and deposition. The molecular targets of DTPMP include metal ions like calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of coordination bonds between the phosphonic acid groups of DTPMP and the metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- EDTA (Ethylenediaminetetraacetic acid)
- NTA (Nitrilotriacetic acid)
- HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid)
Comparison
- Chelating Efficiency : DTPMP has a higher chelating efficiency compared to EDTA and NTA, making it more effective in preventing scale formation.
- Stability : DTPMP forms more stable complexes with metal ions than HEDP, providing better long-term protection against mineral deposits.
- Environmental Impact : DTPMP is considered to have a lower environmental impact compared to NTA, which can be more persistent in the environment.
DTPMP’s unique combination of high chelating efficiency, stability, and lower environmental impact makes it a preferred choice in various applications over similar compounds.
Eigenschaften
CAS-Nummer |
21666-86-4 |
|---|---|
Molekularformel |
C26H38N2O9 |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
InChI-Schlüssel |
LFDHHWHDYXAPIG-OSPZJNBRSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)

